QNC has been investigated for its potential to inhibit the growth of various cancer cell lines. Studies have shown that QNC exhibits cytotoxic activity against human prostate, breast, and lung cancer cells in vitro []. The mechanism of action is still under investigation, but it is believed to involve the disruption of DNA replication and cell cycle progression [].
Due to its reactive nature, QNC serves as a useful building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers have explored its use in the development of new anti-cancer drugs, anti-inflammatory agents, and anti-microbial compounds [].
Quinoxaline-2-carbonyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 192.61 g/mol. It is characterized by the presence of a quinoxaline ring, which is a bicyclic structure composed of two fused aromatic rings containing nitrogen atoms. This compound features a carbonyl chloride functional group at the 2-position of the quinoxaline, making it a valuable intermediate in organic synthesis and medicinal chemistry. The melting point of quinoxaline-2-carbonyl chloride is reported to be between 113 °C and 115 °C, and it is typically stored under refrigeration due to its reactivity .
Quinoxaline-2-carbonyl chloride is likely to possess several hazards:
Due to the lack of extensive research on this specific compound, it is crucial to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood when working with quinoxaline-2-carbonyl chloride.
The information provided is based on available scientific research on the structure and functional groups of quinoxaline-2-carbonyl chloride. Specific details on its mechanism of action in biological systems are not available due to the limited research focus on this compound itself.
Research indicates that quinoxaline derivatives exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Quinoxaline-2-carbonyl chloride itself has been explored as a precursor for synthesizing compounds that inhibit specific enzymes related to cancer progression. For example, derivatives have shown promising results in inhibiting the human proviral integration site for Moloney murine leukemia virus . Furthermore, some studies suggest that modifications to the quinoxaline structure can enhance its biological activity by improving membrane permeability and metabolic stability .
Several methods exist for synthesizing quinoxaline-2-carbonyl chloride:
Quinoxaline-2-carbonyl chloride serves as an important building block in organic synthesis. Its applications include:
Studies on quinoxaline-2-carbonyl chloride's interactions focus on its reactivity with biological macromolecules such as proteins and nucleic acids. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of protein function. Research has shown that certain derivatives can selectively inhibit specific enzymes involved in disease pathways, highlighting their potential therapeutic applications .
Quinoxaline-2-carbonyl chloride shares structural similarities with several other compounds within the quinoxaline family and related heterocycles. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Quinoxaline | Bicyclic heterocycle | Basic structure without functional groups |
Quinoxaline-2-carboxylic acid | Carboxylic acid | Contains a carboxylic acid group instead of chloride |
2-Aminoquinoxaline | Amino-substituted | Contains an amino group which enhances reactivity |
Quinoxaline-3-carbonyl chloride | Isomeric variant | Different position for carbonyl group |
Quinoxaline-2-carbonyl chloride is unique due to its carbonyl chloride functionality at the 2-position, which makes it particularly reactive compared to other derivatives like quinoxaline itself or its carboxylic acid counterpart. This reactivity allows for diverse synthetic pathways and applications not available with less reactive analogs .
Quinoxaline-2-carbonyl chloride is a heterocyclic organic compound with the molecular formula C₉H₅ClN₂O and a molecular weight of 192.60 grams per mole [1] [2]. The compound features a quinoxaline ring system, which consists of a benzene ring fused to a pyrazine ring, with a carbonyl chloride functional group attached at the 2-position [1]. The structural framework represents a bicyclic aromatic system where nitrogen atoms occupy positions 1 and 4 of the heterocyclic ring [1].
Crystallographic studies of quinoxaline derivatives have revealed important structural parameters that can be applied to understanding quinoxaline-2-carbonyl chloride [3] [4]. Research on related quinoxaline compounds demonstrates that the quinoxaline core typically exhibits planarity with minimal deviation from coplanarity [4]. In similar quinoxaline structures, the maximum deviation from planarity has been observed to be approximately 0.0739 Å for nitrogen atoms [4]. The dihedral angles between terminal rings in quinoxaline derivatives typically range from 4.60° to 29.79°, depending on the nature and position of substituents [4]. Crystal packing analysis shows that quinoxaline derivatives form π-π stacked arrangements with ring centroid separations typically ranging from 3.5493 Å to 3.6064 Å [4].
The stereochemical arrangement of quinoxaline-2-carbonyl chloride is dominated by the planar nature of the quinoxaline ring system [3] [4]. The carbonyl chloride functional group at the 2-position introduces significant electronic effects due to the electron-withdrawing nature of both the carbonyl and chloride components [5]. Computational studies on quinoxaline derivatives indicate that molecular conformations are primarily influenced by crystal packing forces rather than inherent molecular preferences [6]. The presence of the carbonyl chloride group creates a region of significant electrophilic character, which influences both molecular interactions and reactivity patterns [5].
Quinoxaline-2-carbonyl chloride exhibits a melting point range of 113-115°C, as confirmed by multiple sources [1] [2] [9]. This melting point is characteristic of the crystalline form and represents an important physical property for identification and purity assessment [9]. The relatively narrow melting point range indicates good thermal stability of the crystalline lattice structure [10]. Comparative analysis with related quinoxaline derivatives shows that the presence of the carbonyl chloride functional group significantly influences thermal properties [11]. The thermal behavior is consistent with other quinoxaline derivatives, which typically exhibit good thermal stability up to their melting points [11].
Property | Value | Reference |
---|---|---|
Melting Point | 113-115°C | [1] [2] [9] |
Molecular Weight | 192.60 g/mol | [2] |
Density | 1.4 ± 0.1 g/cm³ | [2] |
Boiling Point | 324.4 ± 22.0°C at 760 mmHg | [2] |
The solubility characteristics of quinoxaline-2-carbonyl chloride are influenced by both the aromatic quinoxaline core and the polar carbonyl chloride functional group [2]. The calculated logarithmic partition coefficient (LogP) is reported as 2.12, indicating moderate lipophilicity [2]. The polar surface area is calculated as 42.85 Ų, which affects both solubility and membrane permeability characteristics [2]. The compound shows clear colorless to pale yellow appearance in liquid form, suggesting limited aggregation in solution [1] [2]. Storage recommendations indicate sensitivity to moisture, which affects solubility behavior in aqueous systems [9].
Nuclear magnetic resonance spectroscopy provides detailed structural information for quinoxaline-2-carbonyl chloride through analysis of both ¹H and ¹³C spectra [14] [15]. The quinoxaline ring protons typically appear in the aromatic region between 7.5-9.0 parts per million in ¹H Nuclear Magnetic Resonance spectra [14] [15]. Specifically, studies on related quinoxaline derivatives show that protons at positions 3, 5, 6, 7, and 8 of the quinoxaline ring exhibit characteristic chemical shifts [14]. The ¹³C Nuclear Magnetic Resonance spectrum shows the carbonyl carbon appearing in the range of 160-180 parts per million, characteristic of carbonyl-containing compounds [16]. The quinoxaline ring carbons appear between 120-160 parts per million, with nitrogen-bearing carbons typically showing downfield shifts [17].
Infrared spectroscopy reveals characteristic absorption bands that enable identification of quinoxaline-2-carbonyl chloride [9] [18] [5]. The most diagnostic feature is the carbonyl stretching vibration, which appears at approximately 1790-1810 cm⁻¹ for acid chlorides [18] [5]. This high-frequency carbonyl absorption is attributed to the high electronegativity of chlorine, which increases the force constant of the carbonyl bond [18]. The aromatic carbonyl chloride nature of the compound places the absorption at the lower end of this range, around 1770 cm⁻¹, due to conjugation effects [5]. Additional characteristic absorptions include aromatic carbon-carbon stretching vibrations in the 1500-1600 cm⁻¹ region and aromatic carbon-hydrogen stretching around 3000-3100 cm⁻¹ [9].
Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Carbonyl stretch | 1790-1810 | Strong | C=O stretch (acid chloride) |
Aromatic C=C | 1500-1600 | Medium | Ring vibrations |
Aromatic C-H | 3000-3100 | Medium | C-H stretch |
C-Cl stretch | 600-800 | Medium | Carbon-chlorine bond |
Ultra-violet visible spectroscopy of quinoxaline-2-carbonyl chloride shows characteristic absorption patterns related to the extended conjugated system [19] [20]. The quinoxaline chromophore typically exhibits absorption maxima around 295-300 nanometers, with additional longer wavelength absorptions due to n→π* and π→π* transitions [20]. The presence of the electron-withdrawing carbonyl chloride group influences the electronic transitions, typically causing bathochromic shifts relative to unsubstituted quinoxaline [19]. Computational studies on quinoxaline derivatives using time-dependent density functional theory methods predict absorption characteristics that correlate well with experimental observations [7]. The compound exhibits moderate to strong absorption in the ultraviolet region, making it suitable for photometric analysis [19].
Corrosive